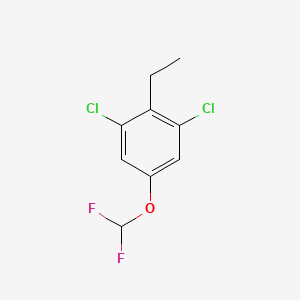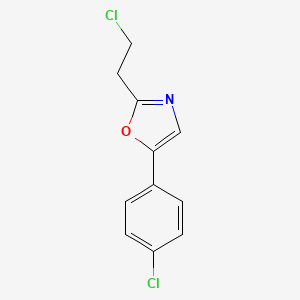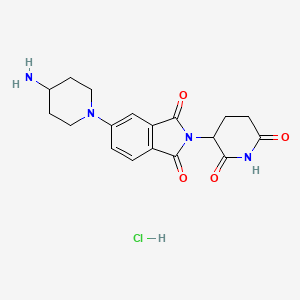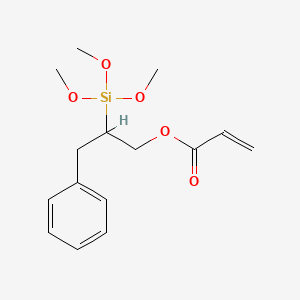
3-Phenyl-2-(trimethoxysilyl)propyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is an organosilane compound that combines the properties of both acrylates and silanes. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. It is widely used in various industrial applications due to its unique chemical structure, which allows it to form strong bonds with different substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate typically involves the reaction of 3-phenylpropyl acrylate with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3-Phenylpropyl acrylate+Trimethoxysilane→3-Phenyl-2-(trimethoxysilyl)propyl acrylate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-(trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polyacrylate-based polymers.
Aplicaciones Científicas De Investigación
3-Phenyl-2-(trimethoxysilyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The acrylate group can polymerize to form strong polymeric networks, enhancing the mechanical properties of the material.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
- Vinyltrimethoxysilane
Uniqueness
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is unique due to the presence of the phenyl group, which provides additional hydrophobicity and thermal stability compared to other similar compounds. This makes it particularly useful in applications where enhanced durability and resistance to environmental factors are required.
Propiedades
Fórmula molecular |
C15H22O5Si |
|---|---|
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
(3-phenyl-2-trimethoxysilylpropyl) prop-2-enoate |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14(21(17-2,18-3)19-4)11-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
Clave InChI |
QOPNRDKFUYVAFH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C(CC1=CC=CC=C1)COC(=O)C=C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



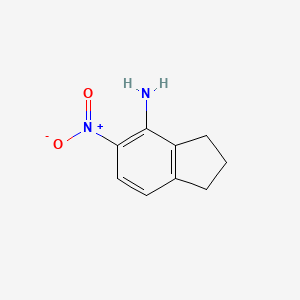
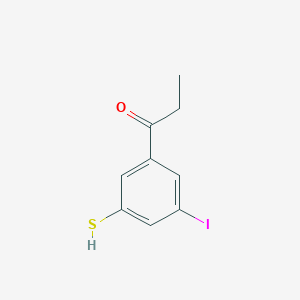
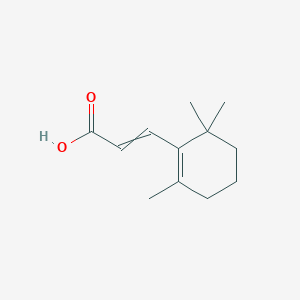
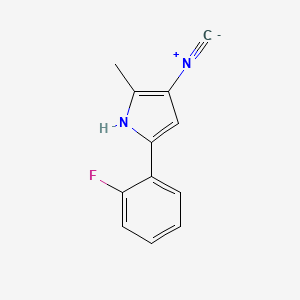
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
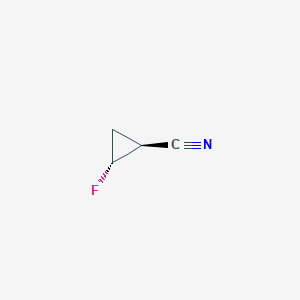
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
